molecular formula C8H11NO3 B025862 Pyridoxine-d5 CAS No. 688302-31-0

Pyridoxine-d5

Katalognummer B025862
CAS-Nummer: 688302-31-0
Molekulargewicht: 174.21 g/mol
InChI-Schlüssel: LXNHXLLTXMVWPM-WNWXXORZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Pyridoxine-d5 involves the isotopic labeling of pyridoxine with deuterium. The process might involve catalytic exchange reactions or chemical synthesis methods where specific hydrogen atoms are replaced with deuterium. Although specific studies directly detailing the synthesis of Pyridoxine-d5 were not identified, the synthesis of related compounds often involves complex organic reactions, including condensation mechanisms that are precisely regulated by enzyme-mediated processes, as seen in the biosynthesis of vitamin B6 derivatives like pyridoxine 5'-phosphate (Yeh, Du, Pohl, & Cane, 2002).

Molecular Structure Analysis

Pyridoxine, and by extension Pyridoxine-d5, has a complex molecular structure that allows it to participate in a wide range of biochemical reactions. The vibrational spectra of Pyridoxine and its deuterated forms have been studied to understand their molecular structures. Infrared and Raman spectroscopy have provided insights into the vibrational degrees of freedom, indicating the stability and reactivity of these molecules (Corrsin, Fax, & Lord, 1953).

Chemical Reactions and Properties

Pyridoxine-d5, like its non-deuterated counterpart, is involved in numerous chemical reactions, particularly as a cofactor in enzyme-catalyzed processes. Its role in the synthesis of neurotransmitters and amino acids is well documented. The enzyme pyridoxine 5'-phosphate synthase, for instance, catalyzes the formation of pyridoxine 5'-phosphate, a critical step in the biosynthesis of vitamin B6 (Garrido Franco, Laber, Huber, & Clausen, 2001).

Physical Properties Analysis

The physical properties of Pyridoxine-d5, including its melting point, solubility, and spectral characteristics, can be inferred from studies on pyridoxine. These properties are crucial for understanding its behavior in biological systems and for its application in research. The deuterated form may exhibit slight differences in these properties due to the presence of deuterium atoms, which can affect its vibrational energy levels and hydrogen bonding capabilities.

Chemical Properties Analysis

The chemical properties of Pyridoxine-d5, such as its reactivity with other compounds, stability under various conditions, and its role in metabolic pathways, are essential for its use in tracing and studying metabolic reactions. The enzymatic activity involving pyridoxine derivatives showcases the complex interactions and importance of these molecules in biological systems (Garrido-Franco, 2003).

Wissenschaftliche Forschungsanwendungen

  • Diabetes and Neurological Functions : Pyridoxine treatment has been found to restore diabetes-induced alterations in dopamine receptors, insulin receptors, IGF-1, and GLUT-3 gene expression in striatal cells, suggesting its potential in managing diabetes-related neurological complications (Anitha, Abraham, & Paulose, 2012).

  • Treatment of Isoniazid-Induced Seizures : It is a safe and effective treatment for isoniazid-induced seizures in intentional ingestions, potentially preventing mortality (Glatstein et al., 2018).

  • Cancer Treatment Side Effects : It may reduce capecitabine-induced hand-foot syndrome in advanced or metastatic breast cancer patients (Yoshimura et al., 2014).

  • Pyridoxine-Dependent Epilepsy : Triple therapy with pyridoxine, arginine supplementation, and dietary lysine restriction may improve neurodevelopmental outcomes in patients (Coughlin et al., 2015). Also, pyridoxine treatment can lead to a seizure-free life and improved cognition in adults with drug-resistant epilepsy (Osman et al., 2019).

  • Immunocompetence in Elderly : Pyridoxine supplementation improves vitamin B-6 status and stimulates lymphocyte responsiveness in elderly individuals, potentially improving their immunocompetence (Talbott, Miller, & Kerkvliet, 1987).

  • Neonatal Neuroexcitability : High-dose pyridoxine treatment in newborns may increase neuroexcitability, suggesting that postnatal prophylactic pyridoxine treatment should be limited (Hartmann et al., 2011).

  • Toxicology : It's a potential antidote for various acute intoxications, but its value in hastening ethanol metabolism or improving vigilance in acute alcohol intoxication is controversial (Lheureux, Penaloza, & Gris, 2005).

  • Zebrafish and Drug Discovery : Aldh7a1 deficiency in zebrafish leads to spontaneous and recurrent seizures, with sensitivity to pyridoxine and pyridoxal 5′-phosphate, offering opportunities for drug discovery to control seizure activity and improve neurodevelopmental outcomes (Pena et al., 2017).

Eigenschaften

IUPAC Name

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNHXLLTXMVWPM-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574085
Record name 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxine-d5

CAS RN

688302-31-0
Record name 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a second alternative and preferred workup, the reaction mixture (following complete conversion to compound (C)) is cooled to 20° C. and diluted with water (approximately 2.80 L of water for every 1 kg of starting pyridoxine HCl). After phase separation the organic phase is washed with water. The combined aqueous phases are reextracted twice with TBME. The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine. The MTBE-product solution is concentrated to a concentration of about 50% and stored at room temperature until it is further converted. If this second alternative workup is used, the volume of MTBE in the synthetic step is preferably reduced by about 26%.
[Compound]
Name
compound ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.8 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner as described in Example 3, S. meliloti PY-C341K1 was cultured in a flask containing LBMCG containing 10 μg/ml of Tc for 16 hours at 30° C., and the cell suspension of the strain was prepared. A tube containing 5 ml of the reaction mixtures composed of 0, 30, and 50 μg/ml of NTG and 1.6×109 cells per ml in 50 mM Tris-HCl buffer (pH 8.0) was incubated with a reciprocal shaking (275 rpm) for 30 min at 30° C. The cells of each reaction mixture were washed twice with sterile saline and suspended in saline. 100 μl of the cell suspension was spread onto agar plates containing LBMCG containing 10 μg/ml of Tc, and then the plates were incubated for 2-3 days at 30° C. The cells grown on the plates were recovered by suspending in sterile saline. After centrifugation of the suspension, the cell suspension was diluted to give a turbidity of OD600=1.6, and finally to 10−5. Each 100 μl of the diluents was spread onto five agar plates containing LBMCG containing 10 μg/ml of Tc and 0, 0.125, 0.15, or 0.175% glycine because 0.15% glycine completely inhibited the growth of S. meliloti PY-C341K1 on LBMCG plate, and then the plates were incubated for 4 days at 30° C. Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG containing 10 μg/ml of Tc and 0.175% glycine were picked up on LBMCG agar containing 10 μg/ml of Tc. After incubation for 2 days at 30° C., the productivity of vitamin B6 in ten colonies together with the parent strain (S. meliloti PY-C341K1) was examined by flask fermentation. One loopful cells was inoculated to tubes containing 8 ml of SM medium, and then the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C. After shaking for 19 hours, each 4 ml of culture broth was transferred to a 500-ml flask with two baffles containing 200 ml of PM medium modified to 0.175% NH4Cl, and shaken on a rotary shaker (180 rpm) at 30° C. After shaking for 4 days, sterile solution of urea was added to the each flask at 0.125%, and the shaking were further continued for 3 days. The contents of vitamin B6 in the supernatant of 7-day culture broth were quantified by HPLC method as described in Example 3. As a result, S. meliloti PY-EGC1 produced 362 mg of pyridoxol per liter and was about 2.11 times higher than strain PY-341K1 (the parent).
[Compound]
Name
reaction
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine-d5
Reactant of Route 2
Pyridoxine-d5
Reactant of Route 3
Pyridoxine-d5
Reactant of Route 4
Pyridoxine-d5
Reactant of Route 5
Pyridoxine-d5
Reactant of Route 6
Pyridoxine-d5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.